![molecular formula C14H15NO6S2 B2572004 Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-87-9](/img/structure/B2572004.png)
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a compound with the formula C8H11NO5S2 has an average mass of 265.307 Da .Scientific Research Applications
- Application : Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has been used in the Michael addition of N-heterocycles to chalcones. This methodology allows the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield .
- Relevance : Triazole derivatives, including Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate, possess structural features that facilitate binding with target molecules. These compounds play a role in fungicides, bactericides, and herbicides .
- Evidence : In a reconstructed skin model (MelanoDerm), topical application of 0.1% UP302 (which contains Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate) resulted in significant skin lightening and reduced melanin production without adverse effects on cell viability or tissue histology .
- Application : Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate serves as an intermediate in the preparation of the muscle relaxant papaverin. It has also been used in the synthesis of modified diterpene compounds .
- Role : Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate contributes to this class of compounds, offering opportunities for drug development .
Organic Synthesis and Catalysis
Biological Activity and Medicinal Chemistry
Skin Lightening and Melanin Production
Muscle Relaxant and Modified Diterpene Synthesis
Thiophene Derivatives for Medicinal Purposes
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
Future Directions
Mechanism of Action
Target of Action
It is known that sulfamoyl compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
Sulfamoyl compounds typically work by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is known that sulfamoyl compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound has a predicted density of 1517±006 g/cm3, a melting point of 123-124 °C, and a boiling point of 4283±550 °C . These properties may influence its bioavailability.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate. For instance, temperature can affect the compound’s stability, as indicated by its specific melting and boiling points . Other environmental factors such as pH and the presence of other compounds can also potentially influence its action and efficacy.
properties
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-9-4-5-10(11(8-9)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWBTRHFATGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
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